Lyciumin A Lyciumin A Lyciumin A is a cyclic peptide.
Lyciumin A is a natural product found in Lycium chinense with data available.
Brand Name: Vulcanchem
CAS No.: 125708-06-7
VCID: VC21348886
InChI: InChI=1S/C42H51N9O12/c1-21(2)34-39(59)43-18-33(55)45-29(20-52)37(57)47-28(42(62)63)17-23-19-51(30-7-4-3-6-25(23)30)35(40(60)48-34)49-36(56)27(16-22-9-11-24(53)12-10-22)46-38(58)31-8-5-15-50(31)41(61)26-13-14-32(54)44-26/h3-4,6-7,9-12,19,21,26-29,31,34-35,52-53H,5,8,13-18,20H2,1-2H3,(H,43,59)(H,44,54)(H,45,55)(H,46,58)(H,47,57)(H,48,60)(H,49,56)(H,62,63)/t26-,27+,28+,29+,31+,34+,35-/m1/s1
SMILES: CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5)C6=CC=CC=C26)C(=O)O)CO
Molecular Formula: C42H51N9O12
Molecular Weight: 873.9 g/mol

Lyciumin A

CAS No.: 125708-06-7

Cat. No.: VC21348886

Molecular Formula: C42H51N9O12

Molecular Weight: 873.9 g/mol

* For research use only. Not for human or veterinary use.

Lyciumin A - 125708-06-7

CAS No. 125708-06-7
Molecular Formula C42H51N9O12
Molecular Weight 873.9 g/mol
IUPAC Name (2R,5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2R)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid
Standard InChI InChI=1S/C42H51N9O12/c1-21(2)34-39(59)43-18-33(55)45-29(20-52)37(57)47-28(42(62)63)17-23-19-51(30-7-4-3-6-25(23)30)35(40(60)48-34)49-36(56)27(16-22-9-11-24(53)12-10-22)46-38(58)31-8-5-15-50(31)41(61)26-13-14-32(54)44-26/h3-4,6-7,9-12,19,21,26-29,31,34-35,52-53H,5,8,13-18,20H2,1-2H3,(H,43,59)(H,44,54)(H,45,55)(H,46,58)(H,47,57)(H,48,60)(H,49,56)(H,62,63)/t26-,27+,28+,29+,31+,34+,35-/m1/s1
Standard InChI Key IPOLXDNCMOVXCP-WUVUALGCSA-N
Isomeric SMILES CC(C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CC2=CN([C@H](C(=O)N1)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H]5CCC(=O)N5)C6=CC=CC=C26)C(=O)O)CO
SMILES CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5)C6=CC=CC=C26)C(=O)O)CO
Canonical SMILES CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5)C6=CC=CC=C26)C(=O)O)CO

Chemical Properties and Structure

Molecular Characteristics

Lyciumin A is a complex cyclic peptide with distinct molecular characteristics that contribute to its biological activities. The compound's detailed chemical properties are summarized in Table 1, providing essential information about its structural composition and physical attributes.

PropertyValue
CAS Number125708-06-7
Molecular FormulaC42H51N9O12
Molecular Weight873.9 g/mol
Exact Mass873.36571810 Da
XLogP3-AA0.3
Hydrogen Bond Donor Count10
Hydrogen Bond Acceptor Count12
Rotatable Bond Count10

Structural Nomenclature

The IUPAC name for Lyciumin A is 11-(hydroxymethyl)-2-[[3-(4-hydroxyphenyl)-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid . This complex nomenclature reflects the intricate arrangement of atoms and functional groups within the molecule. Alternative chemical descriptors include: (2R,5S,11S,14R)-3,6,9,12-Tetrahydroxy-2-(((2R)-1-hydroxy-2-((hydroxy((2S)-1-((2R)-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carbonyl)pyrrolidin-2-yl)methylidene)amino)-3-(4-hydroxyphenyl)propylidene)amino)-11-(hydroxymethyl)-5-(propan-2-yl)-1,4,7,10,13-pentaazatricyclo(14.6.1.0,)tricosa-3,6,9,12,16(23),17,19,21-octaene-14-carboxylate .

Biological Activities and Mechanisms

Enzyme Inhibition Properties

Lyciumin A has demonstrated significant biological activities, particularly in the context of enzyme inhibition. The compound exhibits inhibitory effects on several proteases, including renin and angiotensin-converting enzyme, which are crucial components of the renin-angiotensin-aldosterone system (RAAS) involved in blood pressure regulation . Specifically, Lyciumin A has been shown to inhibit renin activities by 19.4% at a concentration of 40 μg/mL . This inhibitory action suggests potential applications in the management of hypertension and related cardiovascular conditions, as these enzymes play pivotal roles in regulating blood pressure and fluid balance in the body.

Source and Natural Occurrence

Botanical Sources

Lyciumin A has been primarily identified in plants belonging to the Lycium genus, particularly Lycium chinense and Lycium barbarum . These plants, commonly known as Chinese wolfberry or goji berry, have a long history of use in traditional Chinese medicine. The compound is specifically found in the root bark (cortex) of these plants, known as "di gu pi" in traditional Chinese herbal medicine . The natural occurrence of Lyciumin A in these medicinal plants contributes to our understanding of their traditional therapeutic applications and provides a basis for further exploration of their bioactive constituents.

Extraction and Isolation

The isolation of Lyciumin A from its natural sources typically involves extraction using aqueous ethyl alcohol solutions, followed by chromatographic separation and purification procedures . Advanced analytical techniques, including high-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (HPLC-Q-TOF-MS), have been employed to identify and characterize Lyciumin A from plant extracts . These sophisticated analytical approaches have enabled researchers to discover and elucidate the structures of Lyciumin A and related compounds from complex plant matrices.

Research Findings and Applications

Recent Scientific Investigations

Recent scientific research has advanced our understanding of Lyciumin A and its potential applications. Studies have explored the biosynthetic pathways leading to the production of Lyciumin A in plants, contributing to our knowledge of how these complex cyclic peptides are formed in nature . For instance, work by Kersten et al. (2018) has provided insights into the gene-guided discovery and engineering of branched cyclic peptides in plants, which has relevance for understanding the biosynthesis of compounds like Lyciumin A . Similarly, research by Rubin et al. (2020) has examined the biosynthesis of ribosomally synthesized and post-translationally modified peptides (RiPPs) from multicore-containing precursor peptides, which may have implications for understanding how compounds like Lyciumin A are produced in their natural sources .

Analytical Characterization

The analytical characterization of Lyciumin A has been facilitated by advanced instrumental techniques. HPLC-Q-TOF-MS analysis has been particularly valuable for identifying Lyciumin A in complex plant extracts and for exploring related structural analogs . This technique enables the precise determination of the molecular weight and fragmentation patterns of Lyciumin A, providing essential information for structure elucidation and confirmation. The application of such sophisticated analytical approaches has contributed to the ongoing exploration of Lyciumin A and related compounds from medicinal plants.

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